1,2,4,6,7,8-Hexachlorodibenzofuran

概要

説明

1,2,4,6,7,8-Hexachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and potential toxicity. These compounds are often by-products of industrial processes involving chlorinated compounds and are known to be environmental pollutants .

準備方法

Synthetic Routes and Reaction Conditions: 1,2,4,6,7,8-Hexachlorodibenzofuran can be synthesized through the chlorination of dibenzofuran. This process involves the reaction of dibenzofuran with chlorine gas under controlled conditions to introduce chlorine atoms at specific positions on the dibenzofuran molecule .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-resolution gas chromatography and high-resolution mass spectrometry (HRGC/HRMS) to ensure the purity and quality of the compound .

化学反応の分析

Types of Reactions: 1,2,4,6,7,8-Hexachlorodibenzofuran undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of chlorine atoms, leading to the formation of less chlorinated derivatives.

Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in less chlorinated compounds .

科学的研究の応用

Health Risks

Research indicates that exposure to hexachlorodibenzofuran can lead to various health issues. Studies have shown associations between organochlorine compounds and peripheral neuropathy. For example, one study highlighted a strong dose-response relationship between organochlorine pesticide exposure and the prevalence of peripheral neuropathy among participants .

Case Studies

Case Study 1: Environmental Impact Assessment

A study conducted in contaminated areas revealed elevated levels of hexachlorodibenzofuran in sediment samples. The findings demonstrated its persistence in the environment and potential bioaccumulation in aquatic organisms. This study emphasized the need for continuous monitoring and remediation efforts to mitigate environmental risks associated with this compound.

Case Study 2: Public Health Research

In a cohort study investigating the health effects of persistent organic pollutants (POPs), researchers found that individuals with higher serum concentrations of hexachlorodibenzofuran exhibited increased risks of metabolic disorders. The adjusted odds ratios indicated a significant correlation between hexachlorodibenzofuran levels and adverse health outcomes among various age groups .

Regulatory Framework

Due to its toxicological profile and environmental persistence, regulatory agencies have established guidelines for monitoring hexachlorodibenzofuran levels in various environments. The establishment of toxic equivalency factors (TEFs) for polychlorinated dibenzo-p-dioxins and dibenzofurans helps assess the relative toxicity of these compounds compared to dioxins .

作用機序

1,2,4,6,7,8-Hexachlorodibenzofuran exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding, the receptor translocates to the nucleus and binds to the xenobiotic response element (XRE) promoter region of target genes. This leads to the activation of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the cytochrome P450 1A1 (CYP1A1) gene .

類似化合物との比較

- 1,2,3,4,7,8-Hexachlorodibenzofuran

- 1,2,3,6,7,8-Hexachlorodibenzofuran

- 2,3,4,6,7,8-Hexachlorodibenzofuran

Uniqueness: 1,2,4,6,7,8-Hexachlorodibenzofuran is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity. Compared to other hexachlorodibenzofurans, it may exhibit different toxicological profiles and environmental behaviors .

生物活性

1,2,4,6,7,8-Hexachlorodibenzofuran (HxCDF) is a member of the chlorinated dibenzofuran family and is recognized for its potential biological activities and environmental impacts. This article explores its biological mechanisms, toxicity profiles, and implications for human health and ecological risk.

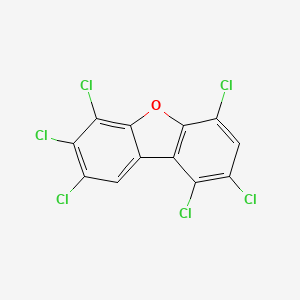

Chemical Structure and Properties

- Chemical Formula : C12H2Cl6O

- Molecular Weight : 406.89 g/mol

- CAS Number : 57653-85-7

HxCDF is characterized by six chlorine atoms substituted on the dibenzofuran structure, which significantly influences its biological activity and toxicity.

Aryl Hydrocarbon Receptor (AhR) Activation

HxCDF is known to act as an agonist of the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating the effects of various environmental toxins. Activation of AhR leads to alterations in gene expression associated with xenobiotic metabolism and can induce cytochrome P450 enzymes such as CYP1A1. This induction is linked to toxicological effects including carcinogenesis and endocrine disruption .

Toxicity Profiles

Research has demonstrated that HxCDF exhibits significant toxicity across various biological models. Notable findings include:

- Thymic Atrophy : Exposure to HxCDF has been shown to induce thymic atrophy in rodent models, which can impair immune function .

- Weight Reduction : Significant weight loss has been observed in animals following exposure to HxCDF, indicating systemic toxicity .

- Gene Expression Alterations : HxCDF exposure alters the expression of genes involved in detoxification pathways and inflammation .

Case Study 1: Immunotoxicity in Rodents

A study conducted on mice exposed to varying concentrations of HxCDF revealed dose-dependent effects on immune function. The results indicated that higher concentrations led to significant reductions in lymphocyte counts and alterations in cytokine production profiles, suggesting immunosuppressive effects .

Case Study 2: Developmental Toxicity

Research involving pregnant rats exposed to HxCDF demonstrated developmental toxicity characterized by fetal growth retardation and malformations. The study highlighted the potential for HxCDF to cross the placental barrier and affect fetal development adversely .

Comparative Toxicity Data

The following table summarizes the relative potency of HxCDF compared to other dioxin-like compounds based on various bioassays:

| Compound | Relative Potency (REP) | WHO Toxic Equivalency Factor (TEF) |

|---|---|---|

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.03 | 0.1 |

| This compound | 0.05 | 0.05 |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | 1.0 | 1.0 |

The data indicate that while HxCDF exhibits lower relative potency compared to some other dioxins, its effects are still significant within certain biological contexts.

Environmental Impact

HxCDF is persistent in the environment due to its chlorinated structure. It accumulates in the food chain and poses risks to wildlife and human health through bioaccumulation. Regulatory assessments have classified it as a hazardous substance due to its potential carcinogenic effects and ability to disrupt endocrine systems .

特性

IUPAC Name |

1,2,4,6,7,8-hexachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-4-1-3-7-8(16)5(14)2-6(15)12(7)19-11(3)10(18)9(4)17/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDDYGBBKXIHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=CC(=C3Cl)Cl)Cl)OC2=C(C(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00217893 | |

| Record name | 1,2,4,6,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67562-40-7 | |

| Record name | 1,2,4,6,7,8-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067562407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,6,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,6,7,8-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K8ZFG7183 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。